molecular formula C18H13ClFN3O B2425522 2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2309801-01-0

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2425522
CAS No.: 2309801-01-0
M. Wt: 341.77
InChI Key: UUWZGKWYIZXIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a phenylpyrimidinyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The starting material, 2-chloro-6-fluorobenzoyl chloride, is reacted with an amine derivative to form the benzamide core.

    Introduction of the Phenylpyrimidinyl Moiety: The phenylpyrimidinyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a phenylpyrimidinyl halide under basic conditions.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: The phenylpyrimidinyl moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives with extended conjugation.

Scientific Research Applications

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-((6-phenylpyridin-4-yl)methyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-chloro-6-fluoro-N-((6-phenylpyrazin-4-yl)methyl)benzamide: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

    2-chloro-6-fluoro-N-((6-phenylpyridazin-4-yl)methyl)benzamide: Similar structure but with a pyridazine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide lies in its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the phenylpyrimidinyl moiety, imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O/c19-14-7-4-8-15(20)17(14)18(24)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWZGKWYIZXIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.